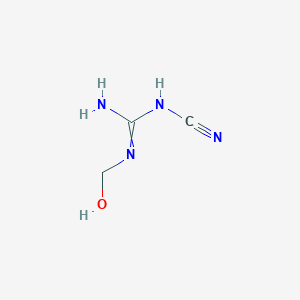
1-Cyano-2-(hydroxymethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C₃H₆N₄O It is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(hydroxymethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of cyanamide with formaldehyde and ammonium chloride under controlled conditions. The reaction typically proceeds as follows: [ \text{NH}_2\text{CN} + \text{CH}_2\text{O} + \text{NH}_4\text{Cl} \rightarrow \text{C}_3\text{H}_6\text{N}_4\text{O} + \text{H}_2\text{O} + \text{NH}_3\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-2-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-Cyano-2-carboxyguanidine.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 1-Amino-2-(hydroxymethyl)guanidine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 1-Cyano-2-carboxyguanidine
Reduction: 1-Amino-2-(hydroxymethyl)guanidine
Substitution: Various substituted guanidines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-(hydroxymethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Cyano-2-(hydroxymethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The cyano group can participate in nucleophilic addition reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyano-3-(hydroxymethyl)guanidine
- 1-Cyano-2-methylguanidine
- 1-Cyano-2-(ethoxymethyl)guanidine
Comparison: 1-Cyano-2-(hydroxymethyl)guanidine is unique due to the presence of both a cyano group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
13101-26-3 |
|---|---|
Molekularformel |
C3H6N4O |
Molekulargewicht |
114.11 g/mol |
IUPAC-Name |
1-cyano-2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |
InChI-Schlüssel |
XFIZJENETBUYNB-UHFFFAOYSA-N |
SMILES |
C(N=C(N)NC#N)O |
Isomerische SMILES |
C(/N=C(\N)/NC#N)O |
Kanonische SMILES |
C(N=C(N)NC#N)O |
Key on ui other cas no. |
34378-54-6 13101-26-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


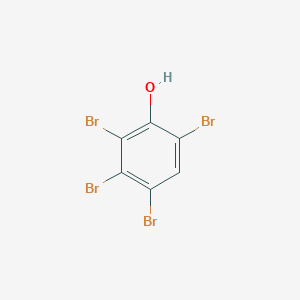

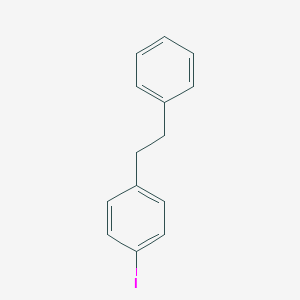
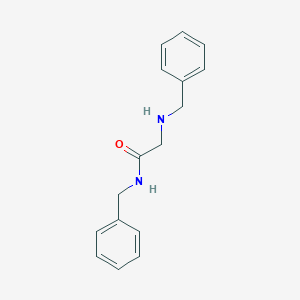
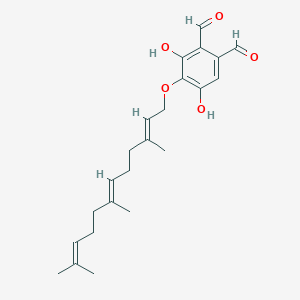
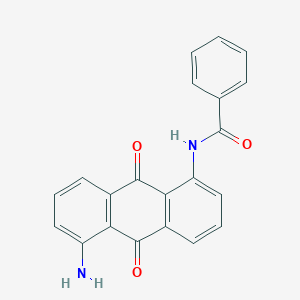
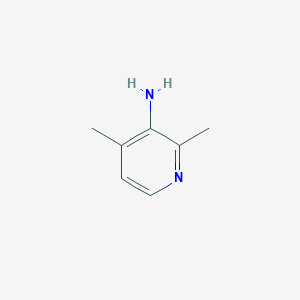
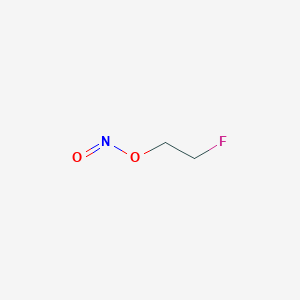
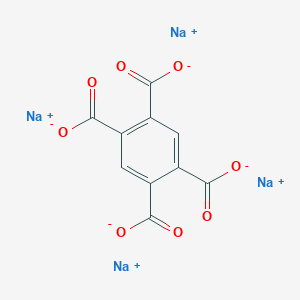
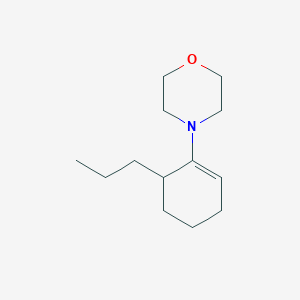
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
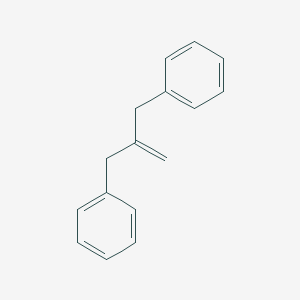
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
